molecular formula C15H16N4O4 B4359689 {1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE

{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE

Cat. No.: B4359689
M. Wt: 316.31 g/mol
InChI Key: QOROSKSOUAFBPR-UHFFFAOYSA-N
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Description

{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenoxy group, and a pyrrolidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the pyrazole ring.

    Attachment of the Pyrrolidinylcarbonyl Group: The final step involves the acylation of the pyrazole ring with a pyrrolidinylcarbonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {1-[(2-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE: Characterized by the presence of a nitrophenoxy group.

    1-[(2-nitrophenoxy)methyl]-3-(1-pyrrolidinylcarbonyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-[(2-nitrophenoxy)methyl]-3-(1-pyrrolidinylcarbonyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the pyrazole ring, in particular, differentiates it from similar compounds with imidazole or triazole rings, leading to different biological and chemical properties.

Properties

IUPAC Name

[1-[(2-nitrophenoxy)methyl]pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-15(17-8-3-4-9-17)12-7-10-18(16-12)11-23-14-6-2-1-5-13(14)19(21)22/h1-2,5-7,10H,3-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOROSKSOUAFBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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